REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][N:10]1[C:17](Cl)=[C:16]([CH:19]([CH3:21])[CH3:20])[C:14](=[O:15])[NH:13][C:11]1=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:22]1([SeH:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.CC1C=C([SeH])C=C(C)C=1>>[CH2:1]([O:8][CH2:9][N:10]1[C:17]([Se:28][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[C:16]([CH:19]([CH3:21])[CH3:20])[C:14](=[O:15])[NH:13][C:11]1=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
1-[(benzyloxy)methyl]-6-chloro-5-isopropyluracil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCN1C(=O)NC(=O)C(=C1Cl)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[SeH]
|
Name
|
3,5-dimethylphenyl selenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)[SeH]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCN1C(=O)NC(=O)C(=C1[Se]C1=CC=CC=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |